![molecular formula C21H14Cl2N6OS B288929 5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288929.png)
5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. This compound is commonly referred to as 'Compound X' for the purpose of
Mechanism of Action
The mechanism of action of Compound X involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using Compound X in lab experiments is its effectiveness in inhibiting the growth of cancer cells. However, one of the limitations is that it is a relatively new compound and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on Compound X. One area of research could focus on its potential applications in the treatment of autoimmune diseases. Another area of research could focus on its effectiveness in combination with other drugs in the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis method for Compound X involves several steps. The first step involves the reaction of 2,4-dichlorophenol with phenylacetonitrile to form a phenyl ether intermediate. The intermediate is then reacted with 2,4-dichloropyrimidine to form a pyrimidine ether intermediate. The pyrimidine ether intermediate is then reacted with 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile to form Compound X.
Scientific Research Applications
Compound X has been shown to have potential applications in drug development. Several studies have demonstrated its effectiveness in inhibiting the growth of cancer cells. It has also been shown to have potential applications in the treatment of inflammation and autoimmune diseases.
properties
Molecular Formula |
C21H14Cl2N6OS |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C21H14Cl2N6OS/c1-31-21-14(11-24)19(25)29(28-21)17-10-18(30-16-8-7-13(22)9-15(16)23)27-20(26-17)12-5-3-2-4-6-12/h2-10H,25H2,1H3 |
InChI Key |
DCDLIHBEWKABKR-UHFFFAOYSA-N |
SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.